3,4-dichloro-N-(pyridin-3-yl)benzamide
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Overview
Description
3,4-dichloro-N-(pyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H8Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring and a pyridine ring attached to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different pyridine derivatives .
Scientific Research Applications
3,4-dichloro-N-(pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(pyridin-4-yl)benzamide
- 2,4-Dichloro-N-(3-pyridyl)benzamide
- 3,4-Dichloro-N-(2-pyridyl)benzamide
Uniqueness
3,4-dichloro-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the position of the pyridine ring.
Properties
CAS No. |
304885-01-6 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChI Key |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
solubility |
40 [ug/mL] |
Origin of Product |
United States |
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